Mexenone is a synthetic compound that belongs to the class of heterocyclic organic compounds. It is a derivative of the pyrazolone family and has a molecular formula of C13H12N2O2. Mexenone has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Siramesine is a small molecule that belongs to the family of tetrahydroisoquinoline derivatives. It was first synthesized in 1994 by the Danish pharmaceutical company NeuroSearch A/S. Siramesine has been studied for its potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.
UPF-648 sodium salt is a potent kynurenine 3-monooxygenase (KMO) inhibitor; exhibits highly active at 1 uM (81 ± 10% KMO inhibition); ineffective at blocking KAT activity.IC50 value: 1 uM(81 ± 10 % inhibition) [1]Target: KMO inhibitorin vitro: BFF 122 inhibited KAT activity almost completely at both 1 and 0.1 mM. The effect was still remarkable at 0.01 mM (70 ± 1 % inhibition). At the same three concentrations, BFF 122 did not affect KMO activity significantly. In contrast, UPF 648 totally blocked KMO at 0.1 and 0.01 mM and was still highly active at 0.001 mM (81 ± 10 % inhibition), but the compound was essentially ineffective at blocking KAT activity [1]. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. Functional assays and targeted mutagenesis reveal that the active-site architecture and UPF 648 binding are essentially identical in human KMO, validating the yeast KMO-UPF 648 structure as a template for structure-based drug design [3].in vivo: Applying an identical experimental design, separate rats were used to study the effect of KMO inhibition on the de novo synthesis of KP metabolites in the lesioned striatum. These animals were bilaterally injected with 0.1 mM UPF 648 and 3H-kynurenine in PBS. 0.1 mM UPF 648 significantly reduced the neosynthesis of 3-HK and QUIN in the lesioned striatum (by 77 % and 66%, respectively) and moderately (27%) but significantly increased the de novo formation of KYNA [1]. Administered to pregnant rats or mice on the last day of gestation, UPF 648 (50 mg/kg, i.p.) produced qualitatively similar changes (i.e., large increases in kynurenine and KYNA and reductions in 3-HK and QUIN) in the brain and liver of the offspring. Rat pups delivered by UPF 648-treated mothers and immediately exposed to neonatal asphyxia showed further enhanced brain KYNA levels [2]. UPF 648, has an IC50 of 20 nM and provides protection against intrastriatal QUIN injections in kynurenine aminotransferase (KAT II) deficient mice. UPF 648 treatment also shifts KP metabolism towards enhanced neuroprotective KYNA formation [3].
Dantrolene sodium is a medication used to treat muscle spasticity and malignant hyperthermia. It was first approved by the FDA in 1979 and has since been widely used in medical, environmental, and industrial research. This paper will discuss the method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges of dantrolene sodium.
Trovirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed in the 1990s for the treatment of HIV/AIDS. It was approved by the US Food and Drug Administration (FDA) in 1997 but was later withdrawn from the market due to its adverse effects and the emergence of more effective antiretroviral drugs. Despite its withdrawal, Trovirdine remains an important molecule in the field of medicinal chemistry and drug discovery due to its unique chemical structure and biological activity.
Sacubitril is a drug that is used to treat heart failure. It is a combination of two drugs, sacubitril and valsartan. Sacubitril is an inhibitor of neprilysin, an enzyme that breaks down peptides, while valsartan is an angiotensin receptor blocker. The combination of these two drugs has been shown to be more effective than either drug alone in reducing the risk of hospitalization and death in patients with heart failure.
Saquinavir mesylate is a protease inhibitor that is used in the treatment of HIV/AIDS. It was the first drug of its kind to be approved by the FDA in 1995. Since then, it has been used in combination with other antiretroviral drugs to manage the progression of the disease. This paper aims to provide a comprehensive review of saquinavir mesylate, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Azimilide hydrochloride is a class III antiarrhythmic drug that is used to treat various cardiac arrhythmias. It is a potent inhibitor of the rapid component of the delayed rectifier potassium current (IKr) and has been shown to be effective in the treatment of atrial fibrillation, ventricular tachycardia, and other arrhythmias.
Azimilide is a class III antiarrhythmic drug that is used to treat various cardiac arrhythmias. It was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic effects. This paper aims to provide a comprehensive review of azimilide, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.